molecular formula C8H5NO2 B1359771 Benzoyl isocyanate CAS No. 4461-33-0

Benzoyl isocyanate

Cat. No.: B1359771
CAS No.: 4461-33-0
M. Wt: 147.13 g/mol
InChI Key: LURYMYITPCOQAU-UHFFFAOYSA-N
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Description

Benzoyl isocyanate is an organic compound with the formula C₆H₅CONCO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is a versatile reagent used in various chemical reactions and industrial applications due to its reactivity and ability to form multiple products.

Scientific Research Applications

Benzoyl isocyanate has numerous applications in scientific research, including:

Mechanism of Action

Target of Action

Benzoyl isocyanate, an organic compound with the functional group R−N=C=O, primarily targets the respiratory system . It is known to interact with a variety of nucleophiles, including alcohols, amines, and even water .

Mode of Action

This compound is an electrophile and reacts with nucleophiles. Upon treatment with an alcohol, this compound forms a urethane linkage . This reaction can be represented as follows:

ROH+R’NCO→ROC(O)N(H)R’\text{ROH} + \text{R'NCO} \rightarrow \text{ROC(O)N(H)R'} ROH+R’NCO→ROC(O)N(H)R’

where R and R’ are alkyl or aryl groups .

Biochemical Pathways

This compound is involved in the anaerobic metabolism of aromatic compounds via the benzoyl-CoA pathway . In this pathway, benzoyl-CoA is formed as a central intermediate in the degradation of a large number of aromatic growth substrates . The aromatic ring is first reduced prior to ring cleavage .

Pharmacokinetics

It’s known that this compound is a liquid with a density of 1078 g/mL at 25 °C . Its boiling point is 101-104 °C/33 mmHg .

Result of Action

This compound inhibits the formation of benzo[a]pyrene (BP)-DNA adduct and possesses chemopreventive properties . This suggests that this compound could potentially interfere with the process of carcinogenesis.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its reactivity can be affected by the presence of nucleophiles in its environment . Additionally, its stability and efficacy can be influenced by temperature, given its specific boiling point .

Safety and Hazards

Benzoyl isocyanate may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is harmful in contact with skin, is harmful if swallowed, and is a combustible liquid . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

Benzoyl isocyanate has been investigated as an electrolyte additive to enhance electrode/electrolyte intercalation stability in lithium-ion batteries . The results demonstrate that this compound can be preferentially oxidized on the electrode surface to form a stable and uniform protective film, which reduces the interfacial impedance and thus improves the cycling stability of the cell . This suggests potential future applications of this compound in the field of energy storage.

Biochemical Analysis

Biochemical Properties

Benzoyl isocyanate plays a crucial role in biochemical reactions, particularly in the synthesis of ureas and carbamates. It interacts with various enzymes and proteins, facilitating the formation of these compounds. For instance, this compound can react with amines to form ureas, a reaction catalyzed by enzymes such as urease. Additionally, it can interact with proteins containing nucleophilic side chains, leading to the formation of stable carbamate linkages. These interactions are essential for the compound’s role in medicinal chemistry, where it is used to synthesize bioactive molecules .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through carbamylation. This modification can alter enzyme activity, affect cell signaling pathways, and impact gene expression. For example, the carbamylation of lysine residues in proteins can inhibit their function, leading to changes in cellular metabolism and signaling pathways. This compound’s ability to modify proteins makes it a valuable tool in studying cellular processes and developing therapeutic agents .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with nucleophilic groups in biomolecules. This includes the carbamylation of amino acids such as lysine and cysteine in proteins, leading to enzyme inhibition or activation. The compound can also interact with DNA, causing changes in gene expression. These molecular interactions are critical for understanding the compound’s role in biochemical reactions and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can degrade in the presence of moisture or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression. These temporal effects are important for designing experiments and interpreting results in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modify proteins and enzymes without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage and organ dysfunction. Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the formation of ureas and carbamates. It interacts with enzymes such as urease and carbamoyl phosphate synthetase, which facilitate the incorporation of the isocyanate group into biomolecules. These interactions can affect metabolic flux and alter metabolite levels, highlighting the compound’s role in cellular metabolism and its potential as a biochemical tool .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution in the bloodstream. Additionally, this compound can be taken up by cells through passive diffusion or active transport mechanisms. Its localization and accumulation within specific tissues can influence its biochemical effects and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoyl isocyanate can be synthesized through several methods:

    Phosgenation of Benzamide: This method involves the reaction of benzamide with phosgene (COCl₂) to produce this compound and hydrogen chloride (HCl). The reaction proceeds via the formation of an intermediate carbamoyl chloride.

    Oxalyl Chloride Method: this compound can also be synthesized using oxalyl chloride as a safer alternative to phosgene. This method involves the reaction of benzamide with oxalyl chloride to form this compound.

    Curtius Rearrangement: This method involves the thermal decomposition of benzoyl azide to produce this compound and nitrogen gas (N₂).

Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgenation method due to its efficiency and scalability. due to the hazardous nature of phosgene, strict safety measures and specialized equipment are required .

Chemical Reactions Analysis

Types of Reactions: Benzoyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: It reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

    Cycloaddition Reactions: this compound can participate in cycloaddition reactions with compounds containing double or triple bonds, forming cyclic products.

    Substitution Reactions: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted isocyanates.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phenyl Isocyanate: Similar in structure but lacks the carbonyl group (C=O) present in benzoyl isocyanate.

    Benzyl Isocyanate: Contains a benzyl group (C₆H₅CH₂-) instead of the benzoyl group (C₆H₅CO-).

    Benzoyl Isothiocyanate: Contains a thiocarbonyl group (C=S) instead of the carbonyl group (C=O).

Uniqueness: this compound is unique due to the presence of both the isocyanate and carbonyl groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a broader range of reactions compared to its analogs .

Properties

IUPAC Name

benzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-6-9-8(11)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURYMYITPCOQAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196249
Record name Benzoyl isocyanate
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4461-33-0
Record name Benzoyl isocyanate
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Record name Benzoyl isocyanate
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Record name Benzoyl isocyanate
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Record name Benzoyl isocyanate
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Record name Benzoyl isocyanate
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Synthesis routes and methods

Procedure details

3-Bromo-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene (78 mg, 0.34 mmol), 3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-pyridine (190 mg, 0.68 mmol) and K2CO3 (94 mg, 0.68 mmol) are mixed in 5.0 mL of 1,4-dioxane and 0.50 mL of water. Argon gas is bubbled through the mixture for 10 min and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II) (24 mg, 0.034 mmol) is added. The mixture is heated at 100° C. for 5 hrs. Then EtOAc (25 mL) is added along with 20 mL of water. The mixture is stirred for 10 min and the organic layer is separated. The aqueous layer is extracted with EtOAc (2×25 mL) and the organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography affords 96 mg of 3-(5-trifluoromethyl-pyridin-3-yl)-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene 3-(5-Trifluoromethyl-pyridin-3-yl)-5,7,8,9-tetrahydro-6-oxa-1,9-diaza-benzocycloheptene (96 mg, 0.33 mmol) and benzoyl isocyanate (80 mg, 0.49 mmol) are mixed in 2.0 mL of DCM and the mixture is heated at 50° C. for 16 hrs. Then the solvent is removed and the residue is dissolved in 2.0 mL of EtOH. K2CO3 (76 mg, 0.55 mmol) is added and the mixture is heated at 80° C. for 2 hrs. Then the solvent is removed and the residue is partitioned between water (25 mL) and EtOAc (35 mL). The aqueous layer is separated and extracted with EtOAc (2×30 mL). The organic layers are combined and concentrated to give the crude product. Purification by flash column chromatography followed by washing with 2.0 mL of EtOAc affords 47 mg of the titled product.
Quantity
78 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Three
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium (II)
Quantity
24 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoyl isocyanate
Reactant of Route 2
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Benzoyl isocyanate
Reactant of Route 3
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Benzoyl isocyanate
Reactant of Route 4
Reactant of Route 4
Benzoyl isocyanate
Reactant of Route 5
Reactant of Route 5
Benzoyl isocyanate
Reactant of Route 6
Reactant of Route 6
Benzoyl isocyanate
Customer
Q & A

Q1: What is the molecular formula and weight of benzoyl isocyanate?

A1: this compound is represented by the molecular formula C8H5NO2 and has a molecular weight of 147.13 g/mol.

Q2: What spectroscopic data can be used to characterize this compound?

A2: this compound can be characterized using several spectroscopic techniques, including:

    Q3: How does this compound react with amines?

    A3: this compound readily reacts with amines, even at room temperature, to form stable urea derivatives. []

    Q4: Can this compound react with alkynes?

    A4: Yes, under specific conditions, this compound can undergo [2 + 2] cycloaddition reactions with alkynes. For instance, di-t-butoxyethyne reacts with this compound to yield a 1,3-oxazin-6-one derivative. []

    Q5: What is the reaction outcome of this compound with N-trimethylsilyldialkylamines?

    A6: this compound reacts with N-trimethylsilyldialkylamines to give NN-dialkyl-N′-trimethylsilyl ureas. Interestingly, a second molecule of this compound can further react with these ureas. For example, with N-trimethylsilyldimethylamine, the reaction produces 2-dimethylamino-6-phenyl-1,3,5-oxadiazin-4-one and trimethylsilyl benzoate. []

    Q6: Describe the reactivity of this compound with enamino ketones.

    A7: The reaction outcome of this compound with enamino ketones is dependent on the specific enamino ketone used and the reaction conditions. For example, with an enamino ketone derived from acetylacetone, benzoylcarbamoyl derivatives or a 2-pyridone derivative can be obtained. []

    Q7: Can this compound be used in solid-phase synthesis?

    A8: Yes, this compound has found application as a capping reagent for low-reactivity hydroxy groups in solid-phase oligosaccharide synthesis. []

    Q8: What is the role of this compound in the synthesis of oxazolidin-2-ones?

    A9: this compound plays a crucial role in a multi-step synthesis of 2-oxazolidinones. In this process, phenyl 2-hydroxyalkyl selenides react with this compound, followed by oxidation/cyclization and subsequent hydrolysis, leading to the formation of 2-oxazolidinones. [, ]

    Q9: Are there any known catalytic applications of this compound?

    A9: While this compound is primarily employed as a reagent, there is limited research exploring its catalytic potential. Further investigation is needed to determine its efficacy as a catalyst in specific reactions.

    Q10: Have there been any computational studies on this compound?

    A11: Yes, computational chemistry techniques, such as semi-empirical INDO calculations, have been utilized to study the reaction mechanisms of this compound with various substrates like hydrazones. []

    Q11: What is known about the stability of this compound?

    A11: this compound is generally considered a reactive compound, and its stability is influenced by factors like temperature, moisture, and the presence of nucleophiles.

    Q12: Has any research explored the structure-activity relationship (SAR) of this compound derivatives?

    A14: Yes, studies have investigated the impact of modifying the benzoyl moiety of this compound derivatives on their biological activity. For example, introducing substituents on the benzoyl ring can influence the insecticidal activity of N-benzoyl-N'-[5-substituted furoyl]urea compounds. [, ]

    Q13: Are there any known applications of this compound in drug development?

    A13: While this compound itself might not be a direct drug candidate, its reactivity makes it a valuable building block in synthesizing diverse heterocyclic compounds, some of which might possess desirable biological activities. Further research is necessary to explore its potential in medicinal chemistry.

    Q14: What safety regulations should be considered when handling this compound?

    A14: this compound, being a reactive chemical, necessitates appropriate safety precautions during handling. Researchers should consult relevant safety data sheets (SDS) and follow recommended laboratory practices to minimize risks.

    Q15: What analytical methods are typically employed to characterize and quantify this compound?

    A15: A combination of spectroscopic and chromatographic techniques is routinely used to analyze this compound. These include:

      Q16: Are there any other notable applications or research areas involving this compound?

      A16: this compound and its derivatives continue to attract research interest in various fields, including:

      • Polymer Chemistry: For the synthesis of macromers with specific functionalities. [, ]

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